Boc-D-2-Amino-4-bromo-4-pentenoic acid
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Overview
Description
Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate is a potent, membrane-permeable activator of cyclic adenosine monophosphate dependent protein kinase I and II. This compound mimics the effects of cyclic adenosine monophosphate as a second messenger in numerous systems while being resistant to cyclic nucleotide phosphodiesterases . It exhibits greater specificity and affinity than forskolin and cyclic adenosine monophosphate analogs such as dibutyryl-cyclic adenosine monophosphate .
Scientific Research Applications
Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study cyclic adenosine monophosphate signaling pathways and their regulation.
Medicine: Utilized in pharmacological research to develop drugs targeting cyclic adenosine monophosphate dependent pathways.
Industry: Applied in the development of diagnostic assays and therapeutic agents that modulate cyclic adenosine monophosphate signaling.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate involves the phosphorylation of adenosine with phosphorothioate reagents under controlled conditions. The reaction typically requires the use of triethylammonium salts to facilitate the formation of the cyclic monophosphorothioate structure .
Industrial Production Methods
Industrial production of Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The compound is often purified using high-performance liquid chromatography to achieve a purity level of ≥98% .
Chemical Reactions Analysis
Types of Reactions
Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phosphorothioate group can be oxidized to form sulfoxides and sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions to oxidize the sulfur atom.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the phosphorothioate group under basic conditions.
Major Products Formed
Oxidation: The major products are sulfoxides and sulfones.
Substitution: The major products are substituted phosphorothioate derivatives.
Mechanism of Action
Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate exerts its effects by activating cyclic adenosine monophosphate dependent protein kinase I and II. It binds to the regulatory subunits of these kinases, leading to the release of the catalytic subunits and subsequent phosphorylation of target proteins . This activation mimics the natural signaling of cyclic adenosine monophosphate, resulting in various downstream effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
Adenosine-3’,5’-Cyclic-Monophosphate: A natural cyclic nucleotide that acts as a second messenger in many biological processes.
Rp-Adenosine-3’,5’-Cyclic-Monophosphorothioate: An isomer of Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate that acts as an inhibitor of cyclic adenosine monophosphate dependent protein kinase.
8-Bromo-Adenosine-3’,5’-Cyclic-Monophosphorothioate: A brominated analog that is more lipophilic and cell-permeable than Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate.
Uniqueness
Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate is unique due to its high specificity and affinity for cyclic adenosine monophosphate dependent protein kinase I and II, as well as its resistance to degradation by cyclic nucleotide phosphodiesterases . This makes it a valuable tool for studying cyclic adenosine monophosphate signaling with greater precision and stability compared to other analogs.
Properties
IUPAC Name |
(2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUQAUPMGSKZIY-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=C)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426542 |
Source
|
Record name | Boc-D-2-Amino-4-bromo-4-pentenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149930-92-7 |
Source
|
Record name | Boc-D-2-Amino-4-bromo-4-pentenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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